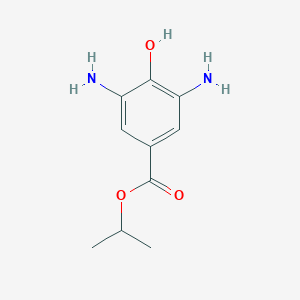

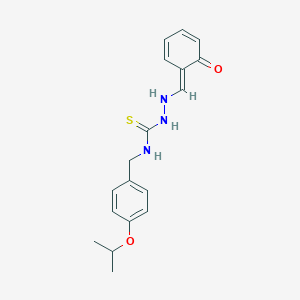

2-苯氧基吡啶-3-碳酰肼

描述

2-Phenoxypyridine-3-carbohydrazide is a compound that falls within the realm of organic chemistry, involving the study of molecules containing carbon. It is related to research areas focusing on the development of novel compounds with potential applications in various fields, such as materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions where key intermediates, such as 2-phenoxypyridine or its derivatives, undergo cyclopalladation reactions facilitated by palladium acetate, leading to metallocycles. These processes are crucial for the development of compounds with specific molecular structures and properties (Geest, O'Keefe, & Steel, 1999).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Phenoxypyridine-3-carbohydrazide can be elucidated using techniques like X-ray diffraction, which reveals the crystalline structure and molecular organization. These analyses show the molecular orientation and the formation of polymers stabilized by various intermolecular interactions, including ionic, hydrogen bond, and pi-stacking interactions (Villard et al., 2003).

Chemical Reactions and Properties

The reactivity of 2-Phenoxypyridine-3-carbohydrazide derivatives can be explored through cycloaddition reactions and transformations. For instance, the thermal transformation of certain azetidinones into 2-aminopyridines demonstrates the potential for structural modification through 1,5-hydride shift reactions, leading to the formation of new pyridine derivatives with distinct properties (Metzger & Kurz, 1975).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are fundamental for understanding the behavior and applications of 2-Phenoxypyridine-3-carbohydrazide derivatives. These properties are influenced by the molecular structure and intermolecular forces present in the compound.

Chemical Properties Analysis

The chemical properties of 2-Phenoxypyridine-3-carbohydrazide derivatives, including their reactivity, stability, and functional group transformations, are key to their potential applications. Studies on related compounds reveal insights into their chemical behavior, such as oxidative cyclization reactions facilitated by metal catalysts, which enable the synthesis of heterocyclic compounds with valuable properties (Zhang et al., 2017).

科学研究应用

除草剂活性研究表明,某些 2-苯氧基吡啶表现出显着的除草剂潜力。例如,该类中的某些化合物已显示出有希望的除草剂活性,这可能对农业科学中的杂草控制有用。这些化合物的除草效果通常与其结构特征相关,并且已经进行研究以将它们的活性与其他除草剂的活性进行比较 (Fujikawa 等人,1970)。

抗菌性能2-苯氧基吡啶衍生物已被合成并评估其抗菌活性。该类别中新化合物的结构修饰和合成已导致识别出具有潜在抗菌特性的分子,这些分子可以进一步开发为治疗剂 (Al-Kamali 等人,2014)。

有机合成和催化2-苯氧基吡啶-3-碳酰肼和相关化合物已用于有机合成,特别是在环金属化合物的形成中。这些化合物因其在催化和材料科学中的潜在应用而受到有机金属化学领域的关注。已经对 2-苯氧基吡啶的环钯化进行了研究,从而对这些金属化配合物的合成和性质有了新的认识 (Geest 等人,1999)。

属性

IUPAC Name |

2-phenoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIVTMKZXYGBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383943 | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenoxypyridine-3-carbohydrazide | |

CAS RN |

175135-01-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)